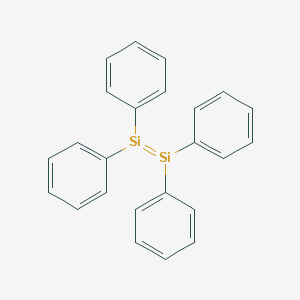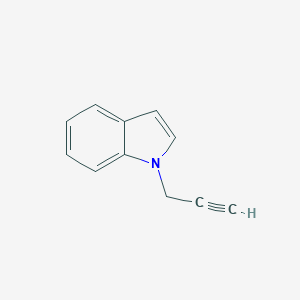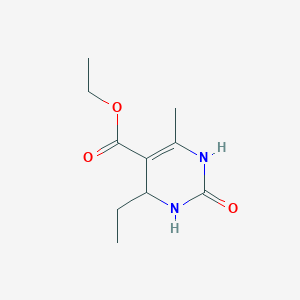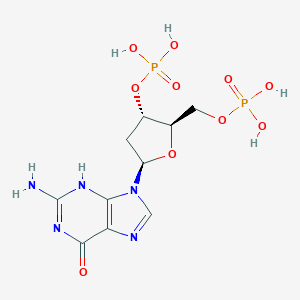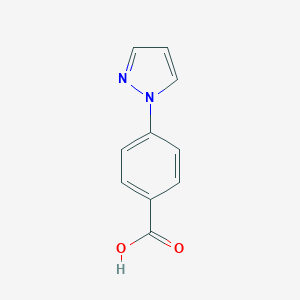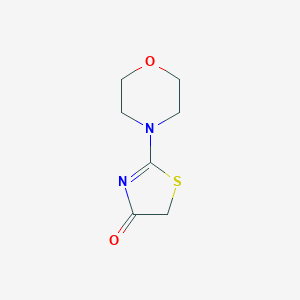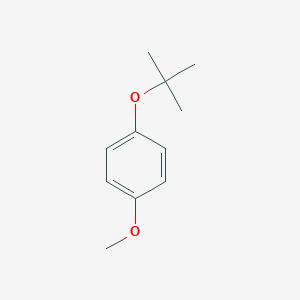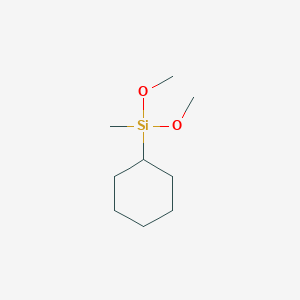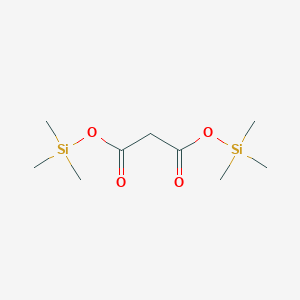
Bis(trimethylsilyl) malonate
Overview
Description
Bis(trimethylsilyl) malonate is an organosilicon compound with the molecular formula C9H20O4Si2. It is commonly used as a precursor in various chemical reactions and industrial applications. The compound is characterized by its clear, colorless to straw-colored liquid appearance and is known for its role in metal-organic chemical vapor deposition (MOCVD) processes .
Mechanism of Action
Target of Action
Bis(trimethylsilyl) malonate is primarily used as a precursor for metal-organic chemical vapor deposition (MOCVD) of HfO2 and ZrO2 thin films . These thin films are the primary targets of the compound and play a crucial role in various applications, including microelectronics and protective coatings.
Mode of Action
The compound interacts with its targets through a process known as acylation. It undergoes an acylation reaction with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts . This interaction results in the formation of β-keto acids or methyl ketones .
Biochemical Pathways
The acylation reaction that this compound undergoes is part of a broader biochemical pathway involving the synthesis of β-keto acids or methyl ketones . These compounds can have various downstream effects, depending on their specific structures and the context in which they are produced.
Result of Action
The result of this compound’s action is the formation of HfO2 and ZrO2 thin films . These films have various applications in industries such as microelectronics, where they can serve as high-k dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs).
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions under which the MOCVD process is carried out can affect the quality of the resulting thin films . Additionally, the compound is classified as a flammable liquid, suggesting that it should be handled and stored carefully to prevent accidents .
Biochemical Analysis
Biochemical Properties
Bis(trimethylsilyl) malonate plays a role in biochemical reactions, particularly in the synthesis of β-keto acids and methyl ketones
Molecular Mechanism
This compound undergoes acylation reaction with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to give β-keto acids or methyl ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) malonate can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl) malonate undergoes various chemical reactions, including acylation, cyclocondensation, and decarboxylation. It reacts with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to form β-keto acids or methyl ketones .
Common Reagents and Conditions:
Acylation: Acid chlorides, triethylamine, magnesium or lithium salts.
Cyclocondensation: Various cyclocondensation agents.
Decarboxylation: Heat and specific catalysts.
Major Products:
- β-Keto acids
- Methyl ketones
Scientific Research Applications
Bis(trimethylsilyl) malonate is widely used in scientific research due to its versatility. Some of its applications include:
- Chemistry: Used as a precursor in the synthesis of β-keto acids and methyl ketones .
- Biology: Employed in the preparation of biologically active compounds.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates.
- Industry: Applied in metal-organic chemical vapor deposition (MOCVD) for the production of thin films of hafnium dioxide and zirconium dioxide .
Comparison with Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Trimethyl borate
Comparison: Bis(trimethylsilyl) malonate is unique due to its trimethylsilyl groups, which provide steric protection and enhance its reactivity in specific chemical reactions. Unlike dimethyl and diethyl malonate, this compound is more suitable for MOCVD processes and the synthesis of β-keto acids and methyl ketones .
Properties
IUPAC Name |
bis(trimethylsilyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCKJLDGNXGLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171590 | |
| Record name | Bis(trimethylsilyl) malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-04-0 | |
| Record name | Propanedioic acid, 1,3-bis(trimethylsilyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl) malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(trimethylsilyl) malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(TRIMETHYLSILYL) MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP4J43EVW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


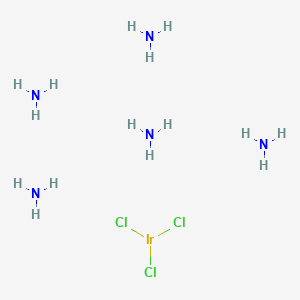
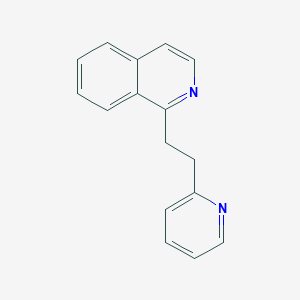
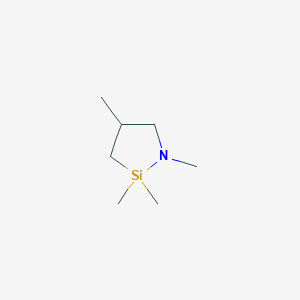


![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
